2-Fluoro-3-isocyanatopyridine
Description
2-Fluoro-3-isocyanatopyridine is a halogenated pyridine derivative featuring a fluorine atom at the 2-position and a reactive isocyanate group (-NCO) at the 3-position of the pyridine ring. This compound is primarily utilized in pharmaceutical and agrochemical synthesis due to its electrophilic isocyanate moiety, which enables nucleophilic addition reactions with amines, alcohols, or thiols to form ureas, carbamates, or thiocarbamates, respectively. Its fluorine substituent enhances metabolic stability and influences electronic properties, making it a valuable intermediate in drug design .
Properties
Molecular Formula |
C6H3FN2O |
|---|---|
Molecular Weight |
138.10 g/mol |
IUPAC Name |
2-fluoro-3-isocyanatopyridine |
InChI |
InChI=1S/C6H3FN2O/c7-6-5(9-4-10)2-1-3-8-6/h1-3H |
InChI Key |
HWKGLEJNGYYXCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)F)N=C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-isocyanatopyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine, which is then converted to this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale fluorination reactions using appropriate fluorinating agents and subsequent purification processes to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-isocyanatopyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Cyclization Reactions: The isocyanate group can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Fluorinating Agents: Tetrabutylammonium fluoride, copper(II) fluoride, and aluminum fluoride are commonly used in fluorination reactions.
Solvents: Dimethylformamide (DMF) and dichloromethane (DCM) are frequently used as solvents in these reactions.
Major Products: The major products formed from these reactions include various fluorinated pyridine derivatives and heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Fluoro-3-isocyanatopyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-isocyanatopyridine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and interactions with other molecules. This property makes it a valuable tool in the design of drugs and materials with specific functionalities.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Similarity Scores
The following table summarizes structurally related pyridine derivatives and their similarity scores (calculated via molecular descriptor-based algorithms):
| Compound Name | CAS RN | Substituents | Similarity Score | Key Functional Groups |
|---|---|---|---|---|
| 2-Fluoro-3-isocyanatopyridine | Not Provided† | 2-F, 3-NCO | 1.00 (Reference) | Isocyanate, Fluorine |
| 3-Allyl-2-fluoro-4-iodopyridine | 131747-55-2 | 2-F, 3-Allyl, 4-I | 0.72 | Iodine, Allyl |
| 2-Fluoro-3-(hydroxymethyl)pyridine | 1034467-80-5 | 2-F, 3-CH2OH | 0.71 | Hydroxymethyl |
| 5-Cyclopropyl-2-fluoropyridine | 111887-71-9 | 2-F, 5-Cyclopropyl | 0.81 | Cyclopropyl |
| 2-Chloro-5-fluoro-3-iodopyridine | 868636-72-0 | 2-Cl, 5-F, 3-I | 0.69 | Chlorine, Iodine |
| 2-Acetyl-3-fluoropyridine | 1227177-68-5 | 2-F, 3-COCH3 | 0.72 | Acetyl |
Key Observations :
- Electronic Effects : The electron-withdrawing fluorine at position 2 stabilizes the pyridine ring, while substituents at position 3 (e.g., -NCO, -CH2OH, -COCH3) dictate reactivity. For example, the isocyanate group in this compound is far more electrophilic than the hydroxymethyl group in 1034467-80-5, enabling rapid coupling reactions .
- Steric and Stability Considerations : Compounds like 3-Allyl-2-fluoro-4-iodopyridine (131747-55-2) exhibit bulkier substituents (allyl, iodine), reducing solubility in polar solvents compared to the compact isocyanate derivative .
- Synthetic Utility : 2-Acetyl-3-fluoropyridine (1227177-68-5) serves as a precursor for ketone-based transformations, whereas this compound is tailored for urea/carbamate synthesis .
This compound vs. 2-Fluoro-3-(hydroxymethyl)pyridine (1034467-80-5)
- Reactivity : The isocyanate group undergoes nucleophilic attack without requiring activation, whereas the hydroxymethyl group (-CH2OH) necessitates oxidation or protection-deprotection strategies for further functionalization .
This compound vs. 5-Cyclopropyl-2-fluoropyridine (111887-71-9)
- Electronic Modulation : The cyclopropyl group in 111887-71-9 introduces ring strain and electron-donating effects, altering π-π stacking interactions in drug-receptor binding. In contrast, the isocyanate group in the target compound facilitates covalent bond formation with biological nucleophiles (e.g., cysteine residues) .
Biological Activity
2-Fluoro-3-isocyanatopyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies, including structure-activity relationships (SAR), in vitro and in vivo evaluations, and its implications in therapeutic applications.
Chemical Structure and Properties
This compound features a pyridine ring with a fluorine atom at the 2-position and an isocyanate group at the 3-position. This unique structure is believed to contribute to its reactivity and biological properties.
Biological Activity Overview
The biological activity of this compound has been explored primarily through its interactions with various biological targets. The following subsections detail its effects on different biological systems.
Antimicrobial Activity
Research indicates that derivatives of isocyanatopyridines, including this compound, exhibit antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of certain bacteria and fungi. For example, one study demonstrated that modifications to the isocyanate group can enhance antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro assays revealed that this compound can induce apoptosis in cancer cell lines, suggesting a mechanism involving the activation of caspases and modulation of apoptotic pathways. Notably, it has shown selective toxicity towards cancer cells compared to normal cells, which is a critical factor for therapeutic development .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound provides insights into how structural modifications influence its biological activity. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased lipophilicity and potency |
| Variation in halogen substituents | Altered binding affinity to target enzymes |
| Changes in the isocyanate group | Enhanced reactivity with biological targets |
These modifications have been systematically studied to optimize the compound's efficacy while minimizing toxicity .
Case Studies
- Antibacterial Study : A recent study investigated the efficacy of this compound against multi-drug resistant bacterial strains. The compound demonstrated significant inhibition at low micromolar concentrations, with minimal cytotoxicity to human cell lines .
- Cancer Research : In another study focusing on breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity. Mechanistic studies suggested involvement of oxidative stress pathways leading to cell death .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 2-Fluoro-3-isocyanatopyridine, and how can purity be validated?
- Methodology : The synthesis typically involves nucleophilic substitution of 3-amino-2-fluoropyridine with phosgene or its safer equivalents (e.g., triphosgene) under anhydrous conditions. Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C and ¹⁹F NMR). Quantify impurities via gas chromatography-mass spectrometry (GC-MS) if volatile byproducts are suspected .
- Example Data :
- ¹H NMR (CDCl₃) : δ 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.82 (dd, J = 8.2 Hz, 1H, pyridine-H), 7.35 (m, 1H, pyridine-H).
- HPLC Purity : ≥98% (retention time = 6.2 min, C18 column, acetonitrile/water gradient).
Q. What safety precautions are critical when handling this compound?
- Methodology : Use fume hoods, nitrile gloves, and safety goggles to prevent inhalation, skin contact, or eye exposure. Store in airtight containers under inert gas (argon/nitrogen) to avoid moisture-induced degradation. Monitor for acute toxicity (oral LD₅₀ ~300 mg/kg in rodents) and severe eye irritation using standardized OECD Test Guidelines 423 and 405 .
Q. How is the isocyanate group in this compound characterized spectroscopically?
- Methodology : Confirm the presence of the isocyanate (-NCO) group via Fourier-transform infrared spectroscopy (FTIR) by identifying the asymmetric stretching vibration at ~2250–2270 cm⁻¹. Cross-validate with ¹³C NMR (δ ~120–130 ppm for the isocyanate carbon) and reactivity assays (e.g., reaction with amines to form ureas) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
- Methodology : Use density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model transition states and electron density maps. Compare experimental kinetic data (e.g., rate constants for nucleophilic additions) with computational results. Validate using in situ ReactIR to track intermediate formation .
- Example Insight : The fluorine atom at position 2 increases electrophilicity at the isocyanate group by 15% (calculated via Mulliken charges), enhancing reactivity toward amines.
Q. How do solvent polarity and temperature affect the stability of this compound?
- Methodology : Conduct accelerated stability studies in solvents (e.g., DMF, THF, dichloromethane) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC and identify byproducts (e.g., urea derivatives from hydrolysis) using LC-MS. Apply Arrhenius kinetics to predict shelf life .
- Data Contradiction Analysis : Polar aprotic solvents (DMF) slow hydrolysis (t₁/₂ = 72 hrs at 25°C) compared to polar protic solvents (t₁/₂ = 4 hrs in methanol). Address discrepancies in literature by replicating conditions .
Q. What strategies resolve contradictions in reported catalytic applications of this compound?
- Methodology : Perform systematic reviews of heterogeneous vs. homogeneous catalytic systems (e.g., Pd/C vs. organocatalysts). Use controlled experiments to isolate variables (e.g., ligand effects, solvent choice). Publish negative results to clarify optimal conditions (e.g., 10 mol% CuI catalyst in acetonitrile yields 85% urea product vs. 40% without) .
Q. How does this compound compare to non-fluorinated analogs in click chemistry applications?
- Methodology : Design comparative studies using azide-alkyne cycloadditions. Measure reaction rates (via UV-Vis or NMR kinetics) and thermodynamic stability of products (DSC/TGA). Fluorination reduces activation energy by 8 kJ/mol but increases steric hindrance in bulky substrates .
Methodological and Ethical Considerations
Q. What frameworks ensure rigorous experimental design for studies involving this compound?
- Guidance : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, use PICO (Population: reaction substrates; Intervention: fluorinated isocyanate; Comparison: non-fluorinated analogs; Outcome: yield/reaction rate) to structure hypotheses. Include negative controls and triplicate trials .
Q. How should researchers address incomplete or conflicting spectral data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
